molecular formula C6H12ClNO2 B6181804 rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis CAS No. 2613299-11-7

rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis

Cat. No.: B6181804
CAS No.: 2613299-11-7
M. Wt: 165.62 g/mol
InChI Key: RWLSLLINEULKNH-JBUOLDKXSA-N
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Description

Rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, is a compound that has garnered significant attention in the scientific community.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be done through a Mannich reaction, where the cyclopropyl compound reacts with formaldehyde and a primary amine.

    Acetylation: The final step involves the acetylation of the aminomethylcyclopropyl compound to form the acetic acid derivative. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound, involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.

    Biology: Studied for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways, such as the cyclooxygenase pathway, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

Rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, can be compared with other similar compounds, such as:

    2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    2-[(1S,2S)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride: The stereochemistry is different, which can lead to variations in biological activity and potency.

    Cyclopropylacetic acid derivatives: These compounds have similar cyclopropyl structures but different functional groups, leading to diverse chemical and biological properties.

Properties

CAS No.

2613299-11-7

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c7-3-5-1-4(5)2-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1

InChI Key

RWLSLLINEULKNH-JBUOLDKXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1CN)CC(=O)O.Cl

Canonical SMILES

C1C(C1CN)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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